

A Technical Guide to the Physical Properties of 2-Hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: **2-Hydroxy-3-nitropyridine**

Cat. No.: **B1220295**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Hydroxy-3-nitropyridine** (CAS No: 6332-56-5). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and structural understanding.

Core Physical Properties

2-Hydroxy-3-nitropyridine, a yellow crystalline solid, is a versatile heterocyclic compound. Its physical characteristics are crucial for its application in organic synthesis and pharmaceutical development. A summary of its key physical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[1][2]
Molecular Weight	140.10 g/mol	[3]
Appearance	Yellow needle-like crystals or powder	[2][4]
Melting Point	212 °C (decomposes)	[2][4]
224.0 to 228.0 °C	[5]	
218-228 °C	[6]	
226 °C	[7]	
Boiling Point	368.8 °C at 760 mmHg (Predicted)	[2]
313.0 ± 52.0 °C (Predicted)	[4]	
pKa	8.37 ± 0.10 (Predicted)	[2]
Solubility	Soluble in hot water, hot alcohol, and dilute alkaline solutions. Insoluble in benzene, ether, and petroleum ether.	[8]
Density	1.44 g/cm ³ (Predicted)	[2]
LogP	0.80630	[2]
Flash Point	176.9 °C	[2]
Refractive Index	1.588	[2]

Chemical Structure and Tautomerism

A critical aspect of **2-Hydroxy-3-nitropyridine** is its existence in a tautomeric equilibrium with its pyridone form, 3-Nitro-2(1H)-pyridone. This equilibrium is fundamental to its reactivity and spectroscopic properties. The pyridone form is generally considered the more stable tautomer.

Caption: Tautomeric equilibrium of **2-Hydroxy-3-nitropyridine**.

Experimental Protocols

Detailed experimental procedures for the determination of physical properties are essential for reproducibility and validation. Below are generalized, yet detailed, protocols for key analytical methods.

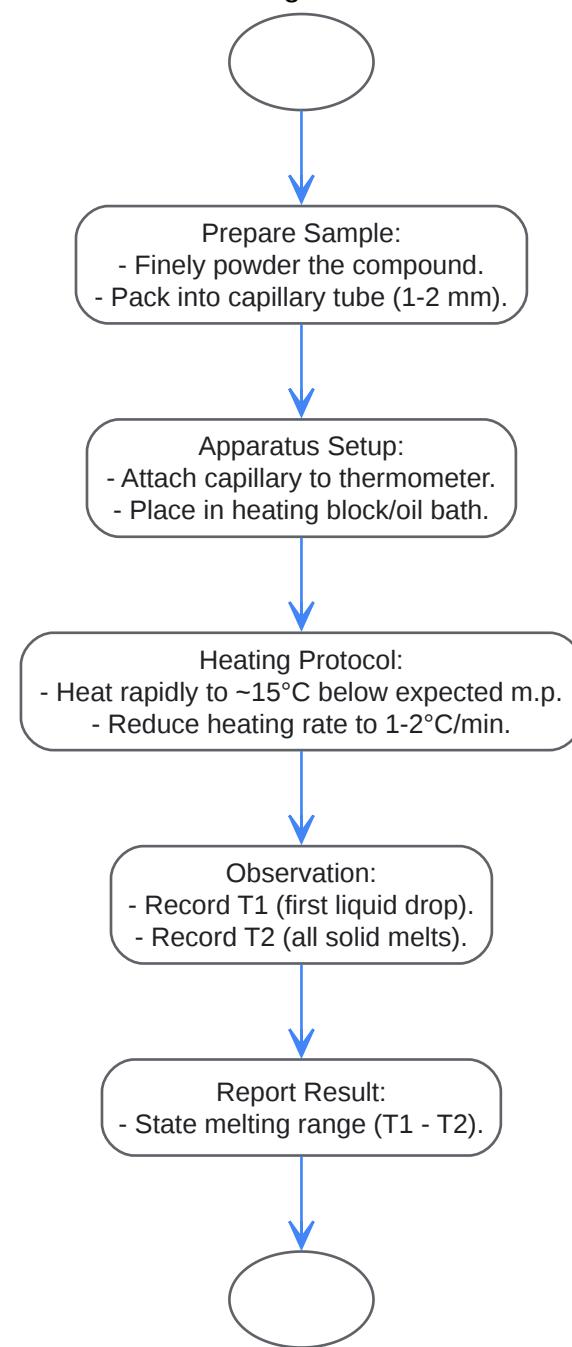
Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

- **Sample Preparation:** A small quantity of finely powdered, dry **2-Hydroxy-3-nitropyridine** is packed into a capillary tube to a height of 1-2 mm. The tube is then tapped to ensure the sample is compact.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.
- **Heating:** The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1-T2. For high-purity substances, this range is typically narrow.

Workflow for Melting Point Determination

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Caption: General workflow for melting point determination.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined by observing changes in the UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore close to the ionization site.

Methodology:

- **Solution Preparation:** A series of buffer solutions with known pH values spanning the expected pKa of the compound are prepared. A stock solution of **2-Hydroxy-3-nitropyridine** in a suitable solvent (e.g., methanol or DMSO) is also prepared.
- **Sample Preparation:** A constant aliquot of the **2-Hydroxy-3-nitropyridine** stock solution is added to each buffer solution to create a series of samples with identical total compound concentration but varying pH.
- **Spectrophotometric Measurement:** The UV-Vis spectrum of each sample is recorded. The wavelength of maximum absorbance (λ_{max}) for either the protonated or deprotonated species is identified.
- **Data Analysis:** The absorbance at the chosen λ_{max} is measured for each buffered solution. The pKa is then calculated using the Henderson-Hasselbalch equation, often by plotting absorbance versus pH and identifying the inflection point of the resulting sigmoid curve.

Spectral Data Summary

Spectroscopic data is fundamental for structural elucidation and identification.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** Spectra for **2-Hydroxy-3-nitropyridine** have been recorded. Due to the tautomerism, the observed chemical shifts and coupling constants will depend on the solvent and concentration. The spectrum typically shows signals in the aromatic region corresponding to the protons on the pyridine ring.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** ^{13}C NMR spectra are available and are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon environment. The chemical shifts are influenced by the electron-withdrawing nitro group and the hydroxyl/carbonyl group.

- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key expected peaks would include O-H stretching (broad, for the hydroxyl group), N-H stretching (for the pyridone tautomer), C=O stretching (strong, for the pyridone tautomer), and N-O stretching for the nitro group.[3]
- MS (Mass Spectrometry): Mass spectral data is available. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (140.02 g/mol). Common fragments observed have m/z values of 140, 39, and 66.[3]

Detailed spectral data including peak lists and chemical shifts can be accessed through chemical databases such as PubChem and SpectraBase.[1][3]

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